Cas no 824-61-3 (exo-5-Acetyl-2-norbornene)

exo-5-Acetyl-2-norbornene structure
exo-5-Acetyl-2-norbornene structure
Product Name:exo-5-Acetyl-2-norbornene
Numero CAS:824-61-3
MF:C9H12O
MW:136.190982818604
CID:39994
PubChem ID:107366
Update Time:2024-01-23

exo-5-Acetyl-2-norbornene Proprietà chimiche e fisiche

Nomi e identificatori

    • exo-5-Acetyl-2-norbornene
    • exo-2-Acetylbicyclo[2.2.1]hept-5-ene
    • Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, exo- (ZCI)
    • Ketone, methyl 5-norbornen-2-yl, exo- (8CI)
    • rel-1-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylethanone (ACI)
    • (±)-exo-2-Acetyl-5-norbornene
    • exo-2-Acetyl-5-norbornene
    • 1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one
    • AKOS000121432
    • DTXSID50964865
    • Methyl (8,9,10-trinorborn-5-en-2-yl) ketone
    • Bicyclo[2.2.1]hept-2-ene, 5-acetyl-
    • J-650394
    • 824-61-3
    • O10317
    • 2-Acetyl-5-norbornene
    • J-650008
    • 5-acetylnorbornene
    • A1045
    • NS00044567
    • 5-Acetylbicyclo[2.2.1]hept-2-ene
    • AKOS016347360
    • SCHEMBL301403
    • SY015353
    • 1-(6-bicyclo[2.2.1]hept-2-enyl)ethanone
    • endo-2-Acetylbicyclo[2.2.1]hept-5-ene
    • 1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone
    • Z104494380
    • FT-0619931
    • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
    • AS-49964
    • NIMLCWCLVJRPFY-UHFFFAOYSA-
    • Bicyclo[2.2.1]hept-5-ene, 2-acetyl-
    • EN300-21212
    • F0001-1321
    • 5-Acetyl-2-norbornene
    • 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone #
    • Methyl 5-norbornen-2-yl ketone
    • Ethanone, 1-[bicyclo[2.2.1]hept-5-en-2-yl]-
    • MFCD00167570
    • 5063-03-6
    • InChI=1/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
    • AC-4859
    • AKOS025243982
    • 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone
    • AMY32005
    • Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-
    • EINECS 225-767-0
    • Inchi: 1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m0/s1
    • Chiave InChI: NIMLCWCLVJRPFY-YIZRAAEISA-N
    • Sorrisi: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)C

Proprietà calcolate

  • Massa esatta: 136.088815002g/mol
  • Massa monoisotopica: 136.088815002g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • Densità: 1.049
  • Punto di ebollizione: 191 ºC
  • Punto di infiammabilità: 62 ºC

exo-5-Acetyl-2-norbornene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1-Hexyl-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Riferimento
Enhanced Diels-Alder reactions: on the role of mineral catalysts and microwave irradiation in ionic liquids as recyclable media
Lopez, Ignacio; et al, Tetrahedron, 2007, 63(13), 2901-2906

Metodo di produzione 2

Condizioni di reazione
1.1 190 °C; 37 - 45 °C
2.1 Catalysts: Pyridinium, 3,3′-[phosphinicobis(oxy)]bis[1-octyl-, tetrakis[3,5-bis(trifluorome… Solvents: Chloroform-d ;  5 - 10 s, 20 °C
Riferimento
Electrostatically Enhanced Phosphoric Acids: A Tool in Bronsted Acid Catalysis
Ma, Jie; et al, Organic Letters, 2016, 18(22), 5812-5815

Metodo di produzione 3

Condizioni di reazione
1.1 -
2.1 Catalysts: Water ;  5 h, 30 °C
Riferimento
Diels-Alder Reaction with Hydrophilic Dienes and Dienophiles
Shrinidhi, Annadka, ChemistrySelect, 2016, 1(12), 3016-3021

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Solvents: Diethyl ether
Riferimento
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Solvents: Diethyl ether
Riferimento
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Benzene
2.1 Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
4.1 Solvents: Diethyl ether
Riferimento
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Bismuth trichloride Solvents: Dichloromethane
Riferimento
Bismuth(III) Chloride or Triflate-Catalyzed Dienophilic Activity of α-Ethylenic Aldehydes and Ketones
Garrigues, Bernard; et al, Journal of Organic Chemistry, 1997, 62(14), 4880-4882

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: 2215917-88-5 Solvents: Dichloromethane ;  10 min, rt
1.2 2 h, rt
Riferimento
Facile Synthesis of a New Chiral BINOL-Silica Hybrid Catalyst for Asymmetric Diels-Alder and Aza Michael Reactions
Saeidian, Hamid ; et al, Catalysis Letters, 2018, 148(5), 1366-1374

Metodo di produzione 9

Condizioni di reazione
1.1 rt → 185 °C; 60 min, 200 psi, 185 °C
Riferimento
Diels-Alder reactions of dienophiles and cyclopentadiene using a sealed tube protocol
Taylor, Richard T.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Metodo di produzione 11

Condizioni di reazione
Riferimento
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Metodo di produzione 12

Condizioni di reazione
Riferimento
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

exo-5-Acetyl-2-norbornene Raw materials

exo-5-Acetyl-2-norbornene Preparation Products

exo-5-Acetyl-2-norbornene Letteratura correlata

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD